molecular formula C13H12O3 B14899426 5-((M-tolyloxy)methyl)furan-2-carbaldehyde

5-((M-tolyloxy)methyl)furan-2-carbaldehyde

Cat. No.: B14899426
M. Wt: 216.23 g/mol
InChI Key: RCTBDWLEUZOFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((M-tolyloxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of furan, a heterocyclic organic compound, and contains a furan ring substituted with a tolyloxy group and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((M-tolyloxy)methyl)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-((M-tolyloxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((M-tolyloxy)methyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((M-tolyloxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the tolyloxy group can enhance the compound’s binding affinity and specificity for certain targets, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((M-tolyloxy)methyl)furan-2-carbaldehyde is unique due to the presence of the tolyloxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-10-3-2-4-11(7-10)15-9-13-6-5-12(8-14)16-13/h2-8H,9H2,1H3

InChI Key

RCTBDWLEUZOFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.